GRPP (human)
Description
Historical Context and Discovery of Human GRPP as a Proglucagon-Derived Peptide
The journey to understanding GRPP is intertwined with the broader history of glucagon (B607659) and its precursor, proglucagon. Initially, research focused on glucagon as the primary bioactive peptide from this gene. frontiersin.orgnih.gov However, the cloning of the cDNAs and genes for proglucagon revealed a more complex picture, uncovering that a single gene encoded multiple related peptides. glucagon.com This family of proglucagon-derived peptides (PGDPs) includes not only glucagon but also glucagon-like peptide-1 (GLP-1), glucagon-like peptide-2 (GLP-2), oxyntomodulin, glicentin, and GRPP. frontiersin.orgnih.gov
A key discovery was the tissue-specific processing of proglucagon. frontiersin.org In the pancreatic alpha-cells, the enzyme prohormone convertase 2 (PC2) cleaves proglucagon to produce GRPP, glucagon, and the major proglucagon fragment (MPGF). frontiersin.org In contrast, in the enteroendocrine L-cells of the intestine, prohormone convertase 1/3 (PC1/3) processes proglucagon into glicentin, oxyntomodulin, GLP-1, and GLP-2. frontiersin.org This differential processing explains why GRPP is primarily considered a pancreatic polypeptide.
Significance of Human GRPP in Peptide Hormone Research
The significance of human GRPP in peptide hormone research lies in its potential role in metabolic regulation, particularly in glucose homeostasis. While other proglucagon-derived peptides like GLP-1 have well-established roles as incretins, the physiological function of GRPP is still under investigation. nih.govnih.gov
Initial studies suggested that GRPP may influence insulin (B600854) and glucagon secretion. nih.govmedchemexpress.com Some research indicated that human GRPP could cause slight increases in plasma insulin and decreases in plasma glucagon. nih.govmedchemexpress.com However, other studies have shown that GRPP can inhibit glucose-stimulated insulin secretion (GSIS) in isolated rat pancreas preparations. nih.govresearchgate.net These seemingly contradictory findings highlight the complexity of GRPP's actions and the need for further research to elucidate its precise role.
The study of GRPP is also significant in the broader context of understanding the full spectrum of activities of all proglucagon-derived peptides. researchgate.netfrontiersin.org Investigating the function of less-understood peptides like GRPP can provide a more complete picture of the intricate regulatory networks governing metabolism.
Current Gaps and Future Directions in Human GRPP Research
Despite decades of research since the discovery of proglucagon, the physiological role of GRPP remains largely enigmatic. researchgate.net Several key gaps in our knowledge present exciting avenues for future research.
Current Research Gaps:
Undefined Physiological Role: The precise physiological function of GRPP in humans is still largely unknown. nih.govnih.gov Its effects on insulin and glucagon secretion are not fully characterized, and its potential roles in other metabolic processes remain to be explored.
Receptor Identification: A specific receptor for GRPP has not yet been identified. nih.gov This is a major hurdle in understanding its mechanism of action and in developing tools to study its signaling pathways.
Species-Specific Differences: The amino acid sequence of GRPP shows more variation between species compared to other proglucagon-derived peptides like GLP-1. frontiersin.org This poor conservation complicates the extrapolation of findings from animal models to humans. researchgate.net
Lack of Research Tools: The development of specific antagonists and immunological tools for GRPP is still in its early stages, which limits the ability to conduct in-depth functional studies.
Future Research Directions:
Elucidating the Glucoregulatory Function: Further studies are needed to clarify the exact role of GRPP in glucose homeostasis, including its effects on insulin and glucagon secretion under various physiological conditions.
Identification of the GRPP Receptor: A primary goal for future research is the identification and characterization of the GRPP receptor. This will be a critical step in unraveling its signaling pathways and physiological functions.
Human-Centric Studies: Given the species-specific differences in the GRPP sequence, future research should prioritize studies using human GRPP and human-derived cells or tissues to ensure the relevance of the findings.
Development of Research Tools: The development of selective agonists, antagonists, and high-quality antibodies for human GRPP is essential to facilitate more precise and detailed investigations into its biological roles.
Exploring Biomarker Potential: Investigating the potential of GRPP as a biomarker for metabolic diseases such as diabetes and obesity could open new avenues for diagnostics and prognostics.
Scope and Organization of the Academic Research Outline
This article provides a concise yet comprehensive overview of the current state of research on human Glicentin-Related Pancreatic Polypeptide (GRPP), with a specific focus on the trifluoroacetate (B77799) salt form used in research. The content is structured to first provide a historical context of its discovery as a proglucagon-derived peptide. It then delves into the significance of GRPP in the broader field of peptide hormone research, highlighting its potential metabolic functions. Subsequently, the article identifies the key knowledge gaps that currently exist in the field and outlines promising directions for future scientific inquiry. The information presented is based on a review of existing scientific literature and aims to be a valuable resource for researchers interested in this enigmatic peptide.
Data Tables
Table 1: Key Characteristics of Human GRPP
| Characteristic | Description |
| Full Name | Glicentin-Related Pancreatic Polypeptide |
| Source | Product of proglucagon gene processing |
| Primary Site of Production | Pancreatic alpha-cells |
| Enzyme for Production | Prohormone convertase 2 (PC2) |
| Amino Acid Length | 30 amino acids |
| Common Research Form | Trifluoroacetate salt |
Table 2: Proglucagon Processing in Different Tissues
| Tissue | Primary Prohormone Convertase | Key Peptide Products |
| Pancreas (alpha-cells) | PC2 | GRPP, Glucagon, Major Proglucagon Fragment (MPGF) |
| Intestine (L-cells) | PC1/3 | Glicentin, Oxyntomodulin, GLP-1, GLP-2 |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H215N41O58S/c1-59(2)44-75(160-126(226)86(55-180)170-107(207)65(138)20-14-39-147-135(143)144)117(217)154-70(27-33-94(141)187)114(214)163-80(49-100(197)198)122(222)175-104(63(7)184)131(231)159-73(30-36-98(193)194)113(213)153-71(28-34-96(189)190)112(212)151-66(21-12-13-38-137)109(209)171-87(56-181)125(225)152-67(22-15-40-148-136(145)146)110(210)172-88(57-182)127(227)161-77(46-64-18-10-9-11-19-64)119(219)173-84(53-178)123(223)150-62(6)106(206)169-85(54-179)124(224)157-68(25-31-92(139)185)108(208)149-61(5)105(205)166-81(50-101(199)200)132(232)176-41-16-23-90(176)129(229)164-76(45-60(3)4)118(218)174-89(58-183)128(228)167-82(51-102(201)202)133(233)177-42-17-24-91(177)130(230)165-79(48-99(195)196)121(221)155-69(26-32-93(140)186)111(211)158-74(37-43-236-8)116(216)162-78(47-95(142)188)120(220)156-72(29-35-97(191)192)115(215)168-83(134(234)235)52-103(203)204/h9-11,18-19,59-63,65-91,104,178-184H,12-17,20-58,137-138H2,1-8H3,(H2,139,185)(H2,140,186)(H2,141,187)(H2,142,188)(H,149,208)(H,150,223)(H,151,212)(H,152,225)(H,153,213)(H,154,217)(H,155,221)(H,156,220)(H,157,224)(H,158,211)(H,159,231)(H,160,226)(H,161,227)(H,162,216)(H,163,214)(H,164,229)(H,165,230)(H,166,205)(H,167,228)(H,168,215)(H,169,206)(H,170,207)(H,171,209)(H,172,210)(H,173,219)(H,174,218)(H,175,222)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H,197,198)(H,199,200)(H,201,202)(H,203,204)(H,234,235)(H4,143,144,147)(H4,145,146,148)/t61-,62-,63+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,104-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWXEXRLQMSXBE-MYOGNRFPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C136H215N41O58S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Post Translational Processing of Human Grpp
Transcriptional Regulation of Human Proglucagon Gene Expression
Genetic Loci and Regulatory Elements
The human proglucagon gene, designated as GCG, is located on chromosome 2. nih.govnih.gov Its expression is governed by a complex interplay of regulatory elements, including a promoter and enhancer regions that bind various transcription factors. nih.govbioscientifica.com These elements ensure that the gene is expressed only in specific cells and under particular physiological conditions. While some regulatory mechanisms are conserved across species, studies show that the control of human proglucagon gene expression differs from that in rodents. glucagon.com
Tissue-Specific Transcriptional Control Mechanisms
The proglucagon gene is primarily expressed in the alpha-cells of the pancreas, the enteroendocrine L-cells of the intestine, and specific neurons in the brainstem. nih.govresearcher.lifeglucagon.com This tissue-specific expression is controlled by a distinct set of transcription factors. In pancreatic islet cells, factors like Pax6 are crucial for activating gene transcription. glucagon.com In contrast, intestinal expression is influenced by other regulatory proteins. nih.gov This differential control is fundamental to the diverse physiological roles of proglucagon-derived peptides.
| Key Transcription Factors in Proglucagon Gene Expression |
| Factor |
| Pax6 |
| Cdx-2/3 |
| FoxO1 |
| p300 |
Translational Synthesis of the Human Proglucagon Precursor
Ribosomal Synthesis and Signal Peptide Cleavage
Once the proglucagon gene is transcribed into messenger RNA (mRNA) in the cell nucleus, the mRNA is transported to the cytoplasm for translation by ribosomes. This process synthesizes a 178-amino acid precursor protein known as preproglucagon. nih.gov The initial segment of preproglucagon consists of a 20-amino acid signal peptide. nih.gov This signal peptide directs the nascent protein to the endoplasmic reticulum, after which it is cleaved off, resulting in the 160-amino acid proglucagon molecule. nih.govfrontiersin.orgresearchgate.net
Proteolytic Processing of Human Proglucagon to Yield GRPP
The final step in generating GRPP is the cleavage of the proglucagon prohormone. This process is also tissue-specific and depends on the presence of specific enzymes called prohormone convertases (PCs). frontiersin.orgnih.gov
Role of Prohormone Convertases (PC1/3, PC2) in GRPP Generation
The processing of proglucagon into its final peptide products varies significantly between the pancreas and the intestine due to the differential expression of PC enzymes. frontiersin.orgnih.govdiabetesjournals.org
In Pancreatic Alpha-Cells: These cells predominantly express prohormone convertase 2 (PC2). nih.govfrontiersin.orgcreative-diagnostics.com PC2 cleaves proglucagon at specific sites to release GRPP (proglucagon amino acids 1-30), glucagon (B607659) (amino acids 33-61), intervening peptide-1 (IP-1), and the major proglucagon fragment (MPGF). nih.govfrontiersin.orgresearchgate.net
In Intestinal L-Cells: These cells primarily express prohormone convertase 1/3 (PC1/3). nih.govfrontiersin.orgnih.gov PC1/3 processes proglucagon differently, yielding glicentin (which contains the GRPP sequence), oxyntomodulin, glucagon-like peptide-1 (GLP-1), and glucagon-like peptide-2 (GLP-2). nih.govnih.govfrontiersin.org Although GRPP is part of the larger glicentin molecule released from L-cells, it is the pancreatic processing by PC2 that liberates GRPP as a distinct peptide. nih.govfrontiersin.org
| Proglucagon Processing by Tissue |
| Tissue |
| Pancreatic Alpha-Cells |
| Intestinal L-Cells |
Identification of Specific Cleavage Sites and Enzymes
The initial and most critical step in the processing of pro-GRP is the cleavage of the precursor protein at specific sites by a class of enzymes known as endoproteinases. These enzymes recognize and cut at particular amino acid sequences within the pro-GRP molecule. For instance, gastrin-releasing peptide (GRP) is liberated from the prohormone by cleavage at a pair of basic amino acids. nih.gov This targeted proteolysis is a common mechanism for activating peptide hormones and neuropeptides. The specificities of these enzymes are paramount; for example, some proteases preferentially cleave at arginine (Arg) or lysine (B10760008) (Lys) residues. expasy.org The precise locations of these cleavage events determine the final peptide products generated from the pro-GRP precursor.
Numerous enzymes exhibit specific cleavage preferences that are vital for the correct processing of precursor proteins. The table below outlines the cleavage specificities of several key enzymes.
| Enzyme | Preferred Cleavage Site |
| Arg-C proteinase | Arginine (Arg) in the P1 position |
| Asp-N Endopeptidase | Aspartic acid (Asp) in the P1' position |
| LysC | Lysine (Lys) in the P1 position |
| Thrombin | Arginine (Arg) in the P1 position |
| Trypsin | Lysine (K) or Arginine (R) in the P1 position |
Data sourced from various studies on enzyme specificities. expasy.orgspringernature.comexpasy.org
Contribution of Carboxypeptidase E and Other Modifying Enzymes
Following the initial endoproteolytic cleavage, further processing often occurs at the newly exposed C-terminus of the resulting peptides. Carboxypeptidase E (CPE), also known as carboxypeptidase H, plays a significant role in this step. wikipedia.org This exopeptidase is responsible for removing basic C-terminal amino acid residues, such as arginine or lysine, from peptide intermediates. wikipedia.orgnih.gov This trimming is a crucial maturation step for a vast number of neuropeptides and peptide hormones, including the precursors to insulin (B600854), enkephalins, vasopressin, and oxytocin. wikipedia.org The optimal activity of CPE is in the acidic environments of the trans-Golgi network and secretory granules, where this processing takes place. nih.gov While CPE is a major player, the partial processing of neuroendocrine peptides in its absence suggests the involvement of other carboxypeptidases in this vital biological process. yu.edu
Post-Translational Modifications of Human GRPP Beyond Proteolysis
Beyond the initial cutting of the protein chain, GRPP can undergo further chemical alterations known as post-translational modifications (PTMs). These modifications can significantly influence the peptide's properties.
Amidation and Other Enzymatic Modifications
One of the most critical PTMs for many neuropeptides is C-terminal amidation. In this process, a glycine (B1666218) residue at the C-terminus of the peptide is enzymatically converted to an amide group. This modification is essential for the biological activity of many peptides, and in the case of GRP, the C-terminal methionine is α-amidated. nih.gov Amidation is just one of a vast array of over 650 types of PTMs that have been described, including phosphorylation, acetylation, methylation, and glycosylation. nih.govbiozoomer.com These modifications are catalyzed by specific enzymes, such as methyltransferases for methylation and acetyltransferases for acetylation, and can dramatically alter a protein's function. youtube.com For example, enzymatic amidation can also be achieved using biocatalysts like Candida antarctica lipase (B570770) B for the direct synthesis of amides from free carboxylic acids and amines. nih.gov
Impact of Modifications on GRPP Stability and Bioactivity
Post-translational modifications have a profound impact on the stability and biological activity of proteins and peptides. nih.gov PTMs can alter a protein's conformation, localization, and interactions with other molecules. nih.gov For instance, the addition of a phosphate (B84403) group (phosphorylation) can act as a molecular switch, turning protein activity on or off. biozoomer.com Similarly, amidation is often crucial for the receptor binding and biological function of many peptides. Modifications can also protect peptides from degradation by exopeptidases, thereby increasing their half-life and stability. nih.gov The specific combination of PTMs on a protein, sometimes referred to as the "PTM code," ultimately dictates its functional state within the cell. biozoomer.com The stability of a protein is often controlled by PTMs within specific regions called degrons, which can either signal for degradation or protect the protein from it. nih.gov
Molecular Structure and Conformation of Human Grpp
Primary Amino Acid Sequence Determination of Human GRPP
The primary structure, the linear sequence of amino acids, is the foundational level of protein architecture and dictates its higher-order folding and function. nih.gov The sequence of human GRPP is derived from the post-translational processing of proglucagon. nih.govkhanacademy.org
The experimentally determined amino acid sequence of human GRPP is presented below.
| Human Glicentin-Related Pancreatic Polypeptide (GRPP) Sequence |
| Arg-His-Pro-Glu-Asp-Phe-Pro-Glu-Glu-Val-Ala-Ile-Ala-Glu-Glu-Leu-Gly-Arg-Arg-His-Ala-Asp-Gly-Ser-Phe-Ser-Asp-Glu-Met-Asn |
The precise sequence of amino acids in a peptide is determined through sophisticated analytical techniques, primarily Edman degradation and mass spectrometry.
Edman Degradation: Developed by Pehr Edman, this method sequentially removes one amino acid at a time from the amino-terminus (N-terminus) of a peptide. glucagon.comfrontiersin.org The process involves a cyclical series of chemical reactions:
Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative. wikipedia.org
Cleavage: Under acidic conditions, the PTC-derivatized N-terminal amino acid is cleaved from the peptide chain as a thiazolinone derivative. glucagon.com
Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified using techniques like chromatography. glucagon.com
This cycle is repeated to identify the subsequent amino acids in the sequence. While highly accurate for shorter peptides (typically up to 30-50 residues), its efficiency can decrease with longer chains. glucagon.comgfpp.fr
Mass Spectrometry (MS): Mass spectrometry has become a central tool in proteomics for peptide sequencing due to its high sensitivity, speed, and ability to analyze complex mixtures. uvm.edunih.gov In a typical "bottom-up" proteomics approach, proteins are first digested into smaller peptides. nih.gov These peptides are then ionized and their mass-to-charge (m/z) ratio is measured. In tandem mass spectrometry (MS/MS), peptide ions are selected and fragmented, and the m/z ratios of the resulting fragment ions are measured. pressbooks.pub The amino acid sequence can be deduced by analyzing the mass differences between the fragment ions. This method is powerful for identifying proteins and can also be used for de novo sequencing of unknown peptides. uvm.edu
| Comparison of Peptide Sequencing Methodologies | |
| Method | Principle |
| Edman Degradation | Sequential chemical cleavage and identification of N-terminal amino acids. |
| Mass Spectrometry (MS/MS) | Fragmentation of peptide ions and deduction of sequence from fragment mass differences. |
The chemical synthesis of peptides is a common practice in research. After synthesis, it is crucial to verify that the resulting peptide has the correct primary sequence. This verification is a critical quality control step. creative-proteomics.comnih.gov
The primary methods for sequence verification of synthetic peptides like GRPP include:
Mass Spectrometry: The molecular weight of the synthesized peptide is precisely measured and compared to the theoretical molecular weight calculated from its expected amino acid sequence. High-resolution mass spectrometry can confirm the elemental composition.
Tandem Mass Spectrometry (MS/MS): As in de novo sequencing, the synthetic peptide is fragmented, and the resulting fragmentation pattern is compared to the pattern predicted from the desired sequence. This provides a high degree of confidence in the sequence identity.
Amino Acid Analysis (AAA): The synthesized peptide is hydrolyzed into its constituent amino acids, which are then quantified. The resulting amino acid composition is compared to the expected composition. While this method does not provide sequence information, it confirms the presence and relative abundance of the correct amino acids.
Investigation of Human GRPP Secondary Structure
Secondary structure refers to the local, regular folding of the polypeptide backbone, primarily stabilized by hydrogen bonds between amide hydrogen and carbonyl oxygen atoms. pressbooks.pub Common secondary structures include the α-helix and β-pleated sheet. pressbooks.pub
Spectroscopic methods are invaluable for analyzing the secondary structure of peptides in solution.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides and proteins. americanpeptidesociety.org The peptide bond's regular arrangement in secondary structures gives rise to characteristic CD spectra. creative-proteomics.com
α-helices typically show strong negative bands around 222 nm and 208 nm, and a positive band around 190 nm. americanpeptidesociety.org
β-sheets exhibit a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org
Random coils or unfolded structures lack strong, defined peaks. americanpeptidesociety.org
By analyzing the CD spectrum of a peptide, researchers can estimate the relative proportions of these different secondary structural elements. americanpeptidesociety.orgnih.gov
Infrared (IR) Spectroscopy: FTIR (Fourier-transform infrared) spectroscopy measures the vibrations of molecular bonds. thermofisher.com In peptides, the vibrations of the amide groups in the backbone are sensitive to the secondary structure. thermofisher.com The amide I band (1600–1700 cm⁻¹), which arises mainly from the C=O stretching vibration, is particularly useful for secondary structure analysis. nih.govthermofisher.com
α-helices absorb around 1650-1658 cm⁻¹.
β-sheets absorb at approximately 1620-1640 cm⁻¹.
Random coils show absorption in the region of 1640-1648 cm⁻¹.
Deconvolution of the amide I band allows for the quantification of the different secondary structure components. thermofisher.com
| Spectroscopic Technique | Principle | Characteristic Signatures for Secondary Structures |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light. | α-helix: Negative bands at ~222/208 nm, positive at ~190 nm. β-sheet: Negative band at ~217 nm, positive at ~195 nm. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation causing molecular vibrations (Amide I band). | α-helix: ~1650-1658 cm⁻¹. β-sheet: ~1620-1640 cm⁻¹. |
In addition to experimental techniques, computational methods can predict the secondary structure of a peptide from its primary amino acid sequence. These methods use algorithms that have been trained on large databases of proteins with known structures. nih.gov
One of the pioneering approaches is the Garnier-Osguthorpe-Robson (GOR) method, which is based on information theory and statistical analysis of amino acid residue frequencies in known secondary structures. nih.govocha.ac.jp More modern methods often employ machine learning techniques, such as neural networks, and leverage multiple sequence alignments of homologous proteins to achieve higher prediction accuracy, often reaching up to 80%. slideshare.net These tools analyze the physicochemical properties and positional tendencies of each amino acid within a sequence window to predict whether it is likely to be part of an α-helix, β-sheet, or coil region. mdpi.com
Conformational Dynamics and Flexibility of Human GRPP
Peptides are not static entities but rather exist as an ensemble of interconverting conformations. Understanding the conformational dynamics and flexibility of human GRPP is as important as knowing its static structure, as these properties are often intrinsically linked to its biological function, including receptor binding and signaling.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational landscape, flexibility, and dynamic behavior of peptides like GRPP.
As of now, specific molecular dynamics simulation studies focused exclusively on human GRPP are not widely reported in the scientific literature. However, the general methodology for such a study would involve:
System Setup: Building a computational model of the human GRPP peptide, often starting from a predicted or homologous structure, and solvating it in a box of water molecules with appropriate ions to mimic physiological conditions.
Simulation: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to allow the peptide to explore its conformational space.
Analysis: Analyzing the resulting trajectory to understand various dynamic properties, such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and analysis of secondary structure elements over time.
Such simulations could reveal, for instance, whether certain regions of GRPP are inherently disordered or if the peptide undergoes significant conformational changes upon interaction with a binding partner.
Experimental Approaches to Assess Flexibility
Several experimental techniques can provide information about the flexibility and conformational dynamics of peptides.
Circular Dichroism (CD) Spectroscopy: This technique is sensitive to the secondary structure of peptides and can be used to monitor conformational changes in response to environmental factors such as temperature, pH, or the presence of binding partners. For instance, a study on the related calcitonin-gene-related peptide (CGRP) used CD spectroscopy to show that the peptide predominantly exists in a random-coil conformation in an aqueous solution but transitions to a more ordered α-helical structure in the presence of a structure-promoting solvent nih.gov. Similar experiments on human GRPP could provide insights into its secondary structure content and its propensity to adopt different conformations under various conditions.
Fluorescence Spectroscopy: By introducing fluorescent probes into the peptide or by utilizing the intrinsic fluorescence of aromatic residues like tryptophan, changes in the local environment and conformational states can be monitored.
Limited Proteolysis: The susceptibility of a peptide to cleavage by proteases can provide information about its flexible and exposed regions. Regions that are highly flexible and accessible are more prone to proteolytic cleavage, while structured and compact regions are generally more resistant.
While specific studies employing these techniques to directly assess the flexibility of human GRPP are not extensively documented, these methods represent standard approaches that could be used to experimentally probe the dynamic nature of this important peptide.
Immunohistochemical Mapping of GRPP in Human Tissues
Immunohistochemical studies, often utilizing antibodies that recognize various proglucagon-derived peptides, have been crucial in mapping the distribution of cells that produce GRPP.
In the endocrine pancreas, GRPP is produced and localized within the alpha-cells of the islets of Langerhans. frontiersin.orgresearchgate.net The processing of the precursor molecule, proglucagon, in these cells is mediated by the enzyme prohormone convertase 2 (PC2). nih.govresearchgate.netbioscientifica.com This enzymatic cleavage results in the formation of three main products: GRPP, glucagon (B607659), and the major proglucagon fragment (MPGF). nih.govresearchgate.netresearchgate.net Therefore, GRPP is co-stored and likely co-secreted with glucagon from pancreatic alpha-cells.
The exocrine pancreas, which is responsible for producing digestive enzymes, is not involved in the production of proglucagon-derived peptides, and thus GRPP is not found in these tissues.
Table 1: Proglucagon Processing in Pancreatic α-Cells
| Precursor | Processing Enzyme | Key Products | Cellular Location |
|---|
The gastrointestinal tract, specifically the enteroendocrine L-cells, represents another primary site of GRPP production. frontiersin.org These L-cells are distributed throughout the small and large intestines, with a higher concentration in the distal ileum and colon. nih.govresearchgate.net
In contrast to the pancreas, proglucagon processing in intestinal L-cells is carried out by the enzyme prohormone convertase 1/3 (PC1/3). nih.govnih.govresearchgate.net This results in a different set of peptides, including glicentin, oxyntomodulin, glucagon-like peptide-1 (GLP-1), and glucagon-like peptide-2 (GLP-2). nih.govnih.gov Glicentin itself is a larger peptide that contains the GRPP sequence at its N-terminus. glucagon.comfrontiersin.org Glicentin can be further processed to yield GRPP and oxyntomodulin. researchgate.netresearchgate.net Immunohistochemical studies targeting glicentin have confirmed its presence in endocrine-like cells in the human stomach and intestines, indicating the localization of the GRPP sequence in these cells. nih.gov
Table 2: Proglucagon Processing in Intestinal L-Cells
| Precursor | Processing Enzyme | Key Products | Cellular Location |
|---|---|---|---|
| Proglucagon | Prohormone Convertase 1/3 (PC1/3) | Glicentin, Oxyntomodulin, GLP-1, GLP-2 | Enteroendocrine L-cells |
Beyond the pancreas and gastrointestinal tract, evidence suggests the presence of proglucagon-derived peptides in the central nervous system. Specifically, glicentin and oxyntomodulin have been identified in the hypothalamus and brainstem of rats. glucagon.com As glicentin contains the GRPP sequence, this suggests that the brain is another potential site of GRPP production.
Subcellular Localization of GRPP within Producing Cells
Within the pancreatic alpha-cells and intestinal L-cells, GRPP and other proglucagon-derived peptides are compartmentalized in specific organelles that facilitate their storage and regulated secretion.
The sorting and packaging of proglucagon-derived peptides into secretory granules is a critical step for their function as hormones. researchgate.net As a product cleaved from proglucagon within the regulated secretory pathway, GRPP is localized within these dense-core secretory granules. researchgate.net This co-localization with other peptides, such as glucagon in alpha-cells or GLP-1 and glicentin in L-cells, ensures their coordinated release in response to physiological stimuli. doaj.org
The intracellular journey of GRPP begins with the synthesis of its precursor, proglucagon, on ribosomes attached to the endoplasmic reticulum (ER). From the ER, proglucagon is transported to the Golgi apparatus. Within the trans-Golgi network, the tissue-specific processing by either PC2 (in the pancreas) or PC1/3 (in the intestine) occurs, leading to the generation of GRPP and other peptides. researchgate.net
These newly formed peptides are then sorted and packaged into immature secretory granules budding off from the trans-Golgi network. These granules undergo a maturation process, which may involve further proteolytic processing and condensation of their contents. The mature secretory granules are then stored in the cytoplasm, awaiting a signal for exocytosis, where they fuse with the cell membrane to release their contents, including GRPP, into the bloodstream or the local environment.
Receptor Interaction Mechanisms of Human Grpp
Characterization of GRPP-Specific Receptor Binding
The binding of GRP (the active peptide derived from GRPP) to its receptor is characterized by high affinity and specificity. This interaction has been extensively studied using various biochemical techniques to quantify the binding parameters and to understand the structural requirements for ligand recognition.
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are a cornerstone for studying receptor-ligand interactions, providing quantitative data on receptor density (Bmax) and ligand affinity (Kd). eurofinsdiscovery.comsci-hub.se In these assays, a radiolabeled form of a ligand is incubated with a preparation of the receptor, typically from cell membranes. sci-hub.se
Saturation binding assays are performed by incubating the receptor preparation with increasing concentrations of a radiolabeled ligand, such as 125I-labeled GRP, to determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd). The Kd value is a measure of the radioligand's affinity for the receptor; a lower Kd indicates higher affinity. sci-hub.se These experiments must distinguish between specific binding to the receptor and non-specific binding to other components like the cell membrane or filters. sci-hub.se
Table 1: Hypothetical Saturation Binding Data for 125I-GRP to GRP-R
This interactive table illustrates typical data obtained from a saturation binding experiment. The specific binding is calculated by subtracting non-specific binding from total binding and is used to derive the Bmax and Kd values through non-linear regression analysis.
| Concentration of 125I-GRP (nM) | Total Binding (cpm) | Non-Specific Binding (cpm) | Specific Binding (cpm) |
| 0.1 | 1500 | 200 | 1300 |
| 0.5 | 5500 | 1000 | 4500 |
| 1.0 | 8800 | 2000 | 6800 |
| 2.5 | 13500 | 5000 | 8500 |
| 5.0 | 15800 | 10000 | 5800 |
| 10.0 | 17000 | 15000 | 2000 |
Competitive Binding Studies with GRPP Analogs
Competitive binding assays are used to determine the affinity (expressed as the inhibition constant, Ki) of unlabeled ligands, such as GRP analogs or potential therapeutic antagonists, for the receptor. eurofinsdiscovery.com In this setup, a fixed concentration of a radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competitor. The competitor displaces the radiolabeled ligand from the receptor, and the concentration at which it inhibits 50% of the specific binding (IC50) is determined. The Ki value can then be calculated from the IC50.
These studies have been crucial in developing GRP receptor antagonists. For instance, analogs of bombesin (B8815690), like RM26, have been shown to be potent GRP-R antagonists. nih.gov Such competitive binding studies are essential for structure-activity relationship (SAR) analysis, helping to design compounds with higher affinity and selectivity for the GRP receptor. pnas.org
Table 2: Competitive Binding Affinities of GRP Analogs for the Human GRP Receptor
This table provides examples of inhibition constants (Ki) for various bombesin/GRP analogs, demonstrating their relative affinities for the GRP receptor. Lower Ki values signify higher binding affinity.
| Compound | Description | Ki (nM) |
| Gastrin-Releasing Peptide (GRP) | Endogenous Agonist | 0.5 |
| Bombesin (BBN) | Agonist Analog | 1.2 |
| RM26 | Antagonist | 1.5 |
| RC-3095 | Selective Antagonist | 2.1 |
Search for and Identification of the Endogenous Human GRPP Receptor
The effects of GRP pointed to the existence of a specific receptor, which was later identified and cloned. The primary receptor for GRP is the Gastrin-Releasing Peptide Receptor (GRP-R), also known as bombesin receptor subtype 2 (BB2). wikipedia.org It is a member of the large family of G protein-coupled receptors (GPCRs), characterized by seven transmembrane domains. wikipedia.orgatlasgeneticsoncology.orgwikipedia.org
Screening for Novel G Protein-Coupled Receptors (GPCRs)
The identification of GRP-R was part of a broader effort to discover and deorphanize GPCRs, which are major drug targets. wikipedia.org The process often involves screening DNA libraries for sequences with homology to known GPCRs. Once a candidate receptor gene is identified, it is expressed in host cells that lack endogenous receptors. These cells are then used in binding assays with a library of known peptides and ligands to find the specific activating molecule. The human GRP-R gene is located on the X chromosome. atlasgeneticsoncology.org
Functional Assays for Receptor Activation
Once a ligand-receptor pair is proposed, functional assays are necessary to confirm that binding leads to receptor activation and a cellular response. For GRP-R, activation by GRP initiates a cascade of intracellular events. Common functional assays measure the production of second messengers. GRP-R is known to couple primarily to Gq proteins, which activate phospholipase C (PLC). atlasgeneticsoncology.orgpnas.org
Functional assays to confirm GRP-R activation include:
Calcium Mobilization Assays: Activation of the Gq/PLC pathway leads to the generation of inositol (B14025) trisphosphate (IP₃), which triggers the release of Ca²⁺ from intracellular stores. This increase in cytosolic calcium can be measured using fluorescent calcium indicators. atlasgeneticsoncology.org
Phosphoinositide (PI) Turnover Assays: These assays directly measure the accumulation of inositol phosphates following the activation of phospholipase C.
Reporter Gene Assays: Cells can be engineered with a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to specific signaling pathways, such as the activation of transcription factors downstream of calcium signaling.
Table 3: Functional Assays Confirming GRP-R Activation by GRP
This table summarizes the expected outcomes of various functional assays used to verify that GRP binding to GRP-R results in a physiological cell response.
| Assay Type | Principle | Expected Result with GRP |
| Calcium Mobilization | Measures intracellular Ca²⁺ increase via fluorescent dyes. | Rapid, transient increase in fluorescence. |
| PI Turnover | Quantifies accumulation of radiolabeled inositol phosphates. | Dose-dependent increase in inositol phosphates. |
| ERK Phosphorylation | Detects activation of the MAPK pathway via Western blot. | Increased levels of phosphorylated ERK. |
Intracellular Signaling Pathways Activated by Human GRPP
Upon binding of GRP, the GRP-R undergoes a conformational change that activates its associated heterotrimeric G protein. GRP-R predominantly couples to Gαq. pnas.orguniprot.org This initiates a well-defined signaling cascade:
Gαq Activation: The activated GRP-R catalyzes the exchange of GDP for GTP on the α subunit of the Gq protein.
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the enzyme phospholipase C. wikipedia.orgsigmaaldrich.com
Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). wikipedia.org
Downstream Effects:
IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytosol. wikipedia.org
DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC). atlasgeneticsoncology.org
This primary Gq-mediated pathway leads to the activation of further downstream targets, including the mitogen-activated protein kinase (MAPK/ERK) pathway, which plays a role in cell proliferation. atlasgeneticsoncology.org Studies have also shown that GRP-R can mediate chemotaxis in neutrophils through a pathway dependent on PLC-β and PI3K, but independent of Gαi proteins. pnas.org
Table 4: Key Components of the GRP-R Signaling Pathway
This interactive table outlines the main molecular players in the intracellular signaling cascade initiated by GRP binding to its receptor.
| Component | Class/Type | Function |
| GRP | Peptide Ligand | Binds to and activates GRP-R. |
| GRP-R (BB2) | GPCR | Transduces the extracellular signal across the cell membrane. |
| Gαq | G-protein α subunit | Activated by GRP-R; stimulates Phospholipase C. |
| Phospholipase C (PLC) | Enzyme | Cleaves PIP₂ into DAG and IP₃. |
| Diacylglycerol (DAG) | Second Messenger | Activates Protein Kinase C (PKC). |
| Inositol Trisphosphate (IP₃) | Second Messenger | Triggers Ca²⁺ release from the endoplasmic reticulum. |
| Protein Kinase C (PKC) | Kinase | Phosphorylates target proteins, leading to cellular responses. |
Investigation of Downstream Effectors (e.g., cAMP, Ca²⁺ mobilization)
The primary mechanism of action for many peptide hormones, particularly those from the glucagon (B607659) family, involves binding to a G protein-coupled receptor (GPCR) and activating the adenylyl cyclase pathway, leading to a rise in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govwikipedia.org However, studies on GRPP reveal a significant deviation from this model.
Research using rat GRPP (rGRPP) has shown that it potently inhibits glucose-stimulated insulin (B600854) secretion (GSIS) from the pancreas. nih.govnih.gov To determine the mechanism, its effect on the known receptors for related peptides, the glucagon receptor (GCGR) and the GLP-1 receptor (GLP-1R), was investigated. The findings conclusively demonstrated that GRPP does not stimulate cAMP production when introduced to cells expressing either of these receptors. nih.govnih.gov This indicates that the inhibitory effect of GRPP on insulin secretion is not mediated through the classical glucagon or GLP-1 signaling pathways. nih.gov
The current scientific consensus is that GRPP likely acts through its own, as-yet-unidentified, receptor. nih.govnih.gov The downstream effectors of this putative receptor are not well understood. While Ca²⁺ mobilization is a common signaling event for many GPCRs, often triggered by the activation of phospholipase C, specific studies detailing the effect of GRPP on intracellular Ca²⁺ levels are not yet available. physiology.orgnih.gov The lack of cAMP stimulation suggests a pathway independent of protein kinase A (PKA) activation, which is a primary downstream target of cAMP. nih.govyoutube.com
Kinase Cascades and Gene Expression Modulation
The activation of kinase cascades and subsequent modulation of gene expression are critical downstream events in hormone signaling, translating an external signal into a cellular response. youtube.com For instance, GLP-1R activation is known to engage mitogen-activated protein kinase (MAPK) pathways, which play a role in cell proliferation and survival. elsevier.com Similarly, the cAMP/PKA pathway can influence gene expression by phosphorylating transcription factors like the cAMP response element-binding protein (CREB). youtube.com
Due to the fact that the GRPP receptor has not been identified, the specific kinase cascades and gene expression changes it modulates remain unknown. nih.gov Elucidating the full signaling pathway, from receptor binding to nuclear events, is a key area for future research. Understanding these mechanisms is crucial to fully comprehend the physiological role of GRPP in regulating glucose homeostasis and its potential as a novel regulator of insulin secretion. nih.gov
Specificity of GRPP Receptor Interactions Compared to Related Peptides
Differentiation from Glucagon-Like Peptide-1 Receptor (GLP-1R) and Glucagon Receptor (GCGR)
The specificity of a hormone for its receptor is fundamental to its biological function. GRPP, glucagon, and GLP-1 are all derived from the same proglucagon gene, but they have distinct physiological effects mediated by different receptors. nih.govnih.gov
Studies have explicitly tested the activity of GRPP on the receptors for glucagon and GLP-1. The results show a clear differentiation. Unlike glucagon and GLP-1, which are potent agonists for their respective receptors (GCGR and GLP-1R), GRPP does not activate them. nih.govnih.gov Furthermore, GRPP does not act as an antagonist; it fails to inhibit the cAMP production stimulated by glucagon or GLP-1 at their receptors. nih.govnih.gov This lack of interaction underscores that GRPP's biological actions are mediated through a separate signaling system.
Table 1: Comparative Activity of GRPP on GLP-1 and Glucagon Receptors
| Peptide | Target Receptor | Effect on cAMP Production | Conclusion |
| GRPP | GLP-1 Receptor | No stimulation or inhibition of GLP-1-induced cAMP. nih.govnih.gov | Does not interact with GLP-1R as an agonist or antagonist. |
| GRPP | Glucagon Receptor | No stimulation or inhibition of glucagon-induced cAMP. nih.govnih.gov | Does not interact with GCGR as an agonist or antagonist. |
| GLP-1 | GLP-1 Receptor | Potent stimulation. nih.gov | Agonist for GLP-1R. |
| Glucagon | Glucagon Receptor | Potent stimulation. nih.gov | Agonist for GCGR. |
Absence of Interaction with Bombesin/Gastrin-Releasing Peptide Receptors (GRPR)
There is no evidence to suggest that Glicentin-Related Pancreatic Peptide (GRPP) interacts with the Bombesin/Gastrin-Releasing Peptide Receptor (GRPR). This is expected, as these peptides belong to entirely different families. GRPP is a proglucagon-derived peptide. nih.gov In contrast, the natural ligand for GRPR is Gastrin-Releasing Peptide (GRP), which is a member of the bombesin family of peptides. glucagon.commdpi.com The structural and sequential differences between GRPP and GRP are substantial, precluding cross-reactivity at their respective receptors. Therefore, the signaling pathways activated by GRP, such as Gq-protein-mediated calcium mobilization, are distinct from the activities of GRPP. nih.gov
Mechanistic Studies of Human Grpp S Physiological Roles
Regulation of Pancreatic Islet Hormone Secretion
The pancreatic islets of Langerhans are complex micro-organs responsible for secreting key hormones that maintain glucose balance, including insulin (B600854), glucagon (B607659), and somatostatin (B550006). Research suggests that GRPP may act as a modulator of this intricate system.
Effects on Glucose-Stimulated Insulin Secretion (GSIS)
The effect of GRPP on glucose-stimulated insulin secretion (GSIS) appears to be species-specific. In studies involving isolated perfused pancreases from adult male rats, rat GRPP was found to potently inhibit GSIS. nih.govnih.gov This inhibitory action was observed during both the first and second phases of insulin release. nih.gov However, when human GRPP was tested on isolated rat islets, it did not demonstrate an equivalent effect on insulin secretion, pointing towards potential structural or functional differences between the human and rat forms of the peptide. nih.gov
In a study utilizing a canine model, the administration of human GRPP was reported to cause a slight increase in plasma insulin levels. nih.gov This finding contrasts with the inhibitory effects seen with rat GRPP in rat models, highlighting the complexity and species-dependent nature of GRPP's influence on insulin secretion. The exact mechanism by which human GRPP might influence insulin release from human pancreatic β-cells remains an area of active investigation, with a clear need for studies on isolated human islets or perfused human pancreases to clarify its role.
Table 1: Effect of GRPP on Glucose-Stimulated Insulin Secretion in Different Models
| Model System | GRPP Type | Observed Effect on GSIS | Citation |
| Isolated Perfused Rat Pancreas | Rat | Potent Inhibition | nih.gov, nih.gov |
| Isolated Rat Islets | Human | No Effect | nih.gov |
| Canine Pancreas (in vivo) | Human | Slight Increase | nih.gov |
Modulation of Glucagon Secretion
Table 2: Reported Effect of Human GRPP on Glucagon Secretion
| Model System | GRPP Type | Observed Effect on Glucagon Secretion | Citation |
| Canine Pancreas (in vivo) | Human | Decrease | nih.gov |
Influence on Somatostatin Release
Somatostatin, secreted by the δ-cells of the pancreatic islets, acts as a paracrine inhibitor of both insulin and glucagon secretion. nih.govyoutube.comyoutube.com It is plausible that some of the observed effects of GRPP on insulin and glucagon could be mediated indirectly through the modulation of somatostatin release. However, there is currently a lack of direct experimental evidence from published studies specifically investigating the influence of human GRPP on somatostatin secretion from human pancreatic islets. Further research is required to explore this potential mechanism of action.
Impact on Glucose Homeostasis and Metabolism
The collective effects of GRPP on pancreatic hormone secretion ultimately influence systemic glucose homeostasis. Studies utilizing isolated organ preparations and perfusion models have been instrumental in dissecting these effects.
Studies in Isolated Pancreases and Islets
Investigations using isolated pancreases have provided significant insights into the direct actions of GRPP on pancreatic endocrine function, independent of systemic neural and hormonal inputs. As previously mentioned, studies with the isolated perfused rat pancreas demonstrated a potent inhibitory effect of rat GRPP on GSIS. nih.govnih.gov In contrast, a study in a canine model with human GRPP showed a slight increase in insulin and a decrease in glucagon. nih.gov
While these studies in isolated organs are informative, the translation of these findings to human physiology requires caution due to recognized anatomical and functional differences in the islet architecture between species. nih.gov For instance, the arrangement of α, β, and δ cells within human islets is more heterogeneous compared to the distinct core-mantle structure observed in rodent islets, which may lead to different paracrine interactions. nih.govyoutube.com
Ex Vivo and In Vitro Perfusion Models
Ex vivo perfusion of the human pancreas and in vitro studies with isolated human islets represent powerful tools for studying the direct effects of substances on human pancreatic function. nih.govnih.govnih.govyoutube.com These models allow for the precise control of experimental conditions and the detailed analysis of hormone secretion dynamics.
Methodologies for the successful normothermic ex vivo perfusion of discarded human pancreases have been established, demonstrating the feasibility of maintaining metabolically active and histologically preserved organs for several hours. nih.govnih.gov Similarly, protocols for the isolation and culture of functional human islets are well-developed, providing a valuable in vitro system for mechanistic studies. nih.govyoutube.com
Although these advanced models are available, published research specifically employing them to investigate the effects of human GRPP (trifluoroacetate salt) on pancreatic hormone secretion and glucose metabolism is not yet available in the public domain. The application of these human-relevant platforms will be critical in definitively characterizing the physiological role of GRPP in human glucose homeostasis.
Potential Role as a Paracrine Signaling Peptide
Glicentin-related pancreatic polypeptide (GRPP) is a 30-amino acid peptide derived from the post-translational processing of proglucagon. Emerging research suggests that GRPP may function as a paracrine signaling molecule, particularly within the pancreatic islets of Langerhans. Paracrine signaling involves a cell releasing a signaling molecule that acts on nearby target cells, eliciting a localized response. jax.orgyoutube.com This mode of action is distinct from endocrine signaling, where hormones travel through the bloodstream to act on distant organs. youtube.com The close proximity of different endocrine cell types within the pancreatic islets—such as alpha (α), beta (β), and delta (δ) cells—creates an environment conducive to strong paracrine interactions, a feature thought to be particularly prominent in human islets. nih.gov
In paracrine signaling, the signaling molecules diffuse through the extracellular matrix to reach their targets. youtube.com Their local influence is maintained because they are often rapidly degraded by enzymes, taken up by neighboring cells, or immobilized in the extracellular matrix, preventing them from entering the systemic circulation in high concentrations. youtube.comyoutube.com The investigation into GRPP's role as a paracrine mediator is centered on its potential to modulate the function of adjacent islet cells, thereby influencing local glucose homeostasis. nih.gov
Interactions with Neighboring Endocrine Cells
Studies investigating the function of GRPP have focused on its interactions within the microenvironment of the pancreatic islets. The primary endocrine cells of the islets include insulin-producing β-cells, glucagon-secreting α-cells, and somatostatin-releasing δ-cells. Research indicates that GRPP can influence the secretory activity of these neighboring cells.
Specifically, studies using the isolated, perfused rat pancreas have demonstrated that rat GRPP can inhibit glucose-stimulated insulin secretion (GSIS) from β-cells. nih.gov This inhibitory effect was observed during both the first and second phases of insulin release. nih.gov The mechanism for this inhibition may be indirect, potentially mediated by GRPP's influence on other islet cells. One hypothesis is that GRPP could stimulate δ-cells to release somatostatin, an influential peptide known to be a potent inhibitor of both insulin and glucagon secretion. nih.gov
Interestingly, the effects of GRPP appear to be species-specific and dependent on the experimental model. While rat GRPP inhibited GSIS in the whole rat pancreas, human GRPP did not affect insulin secretion in isolated rat islets. nih.govmedchemexpress.com This highlights the complexity of these paracrine interactions and the potential for different functional roles between species. Early studies in canine models suggested that human GRPP might cause slight increases in plasma insulin and decreases in plasma glucagon, further underscoring the need for more research to clarify these interactions. nih.govmedchemexpress.com
The table below summarizes key findings regarding GRPP's interactions with pancreatic endocrine cells.
| Peptide | Experimental Model | Observed Effect on Insulin Secretion | Observed Effect on Glucagon Secretion | Reference |
|---|---|---|---|---|
| Rat GRPP | Isolated Perfused Rat Pancreas | Inhibited glucose-stimulated insulin secretion | Not reported | nih.gov |
| Human GRPP | Isolated Rat Islets | No effect | Not reported | nih.govmedchemexpress.com |
| Human GRPP | Canine Pancreas (local circulation) | Slight increase | Slight decrease | nih.govmedchemexpress.com |
Local vs. Systemic Effects
The concept of GRPP as a paracrine signaling molecule implies that its primary effects are localized to its site of release, namely the pancreatic islets. nih.gov Local action within the pancreas allows for fine-tuning of hormone secretion without causing widespread, systemic metabolic changes. This distinction is crucial for understanding its physiological relevance.
Systemic effects occur when a substance enters the bloodstream in sufficient concentrations to act on distant tissues. While GRPP is derived from proglucagon, the same precursor as the systemic hormone glucagon, its potential role appears to be confined to local regulation. nih.govresearchgate.net The studies demonstrating GRPP's influence on insulin and glucagon secretion have utilized experimental setups like the perfused pancreas, which are designed to study local circulatory and signaling events. nih.gov
The potential for GRPP to act as a physiological regulator of glucose homeostasis hinges on whether its effects are indeed primarily local. nih.gov If GRPP's main function is to modulate the activity of adjacent β-cells and δ-cells, it would act as a highly specific, local regulator within the islet microenvironment. This localized action contrasts sharply with the systemic effects of glucagon, which acts primarily on the liver to regulate glucose production. nih.govnih.gov Further research is required to determine the concentrations of GRPP in the portal vein versus the systemic circulation to definitively characterize its effects as either local or systemic.
Investigations into Novel Physiological Functions
While the primary focus of GRPP research has been on its role in the pancreas and glucose metabolism, the peptide's origin from proglucagon suggests the possibility of broader physiological functions. Proglucagon is a multifaceted precursor protein that is processed into various bioactive peptides, including glucagon, glucagon-like peptide-1 (GLP-1), and glucagon-like peptide-2 (GLP-2), each with distinct roles in metabolism, satiety, and intestinal growth. researchgate.netcaymanchem.com This diversity raises the question of whether GRPP, too, possesses functions beyond its observed effects on the pancreatic islets.
Exploration of GRPP's Role Beyond Glucose Metabolism
The exploration of GRPP's functions outside of glucose regulation is an emerging area of research. Given that its sister peptide, glucagon, has established roles in regulating lipid and amino acid metabolism, there is a theoretical basis for investigating GRPP in these areas. nih.govresearchgate.netnih.gov Glucagon stimulates the breakdown of fatty acids in the liver and promotes the conversion of amino acids into glucose. nih.govnih.gov It is plausible, though not yet demonstrated, that GRPP could have similar or modulatory effects on these hepatic metabolic pathways.
Furthermore, other peptides involved in metabolic regulation have been found to have diverse functions in the central nervous system. For example, Gastrin-releasing peptide (GRP), which is distinct from GRPP, is implicated in satiety, memory, and stress responses. nih.gov While no such roles have been identified for GRPP, the precedent set by other gut-brain peptides suggests that investigating potential neurological functions of GRPP could be a fruitful avenue for future research. Currently, there is a lack of direct evidence from dedicated studies exploring the impact of GRPP on lipid metabolism, amino acid turnover, energy expenditure, or central nervous system functions. Therefore, the role of GRPP beyond the regulation of islet cell secretion remains an open question requiring further scientific inquiry.
Analytical Methodologies for Human Grpp Research
Quantification of Human GRPP in Biological Samples
Accurate measurement of human GRPP in complex biological samples like serum, plasma, and tissue homogenates is critical for research. raybiotech.commybiosource.com Various analytical methods have been developed, each with distinct principles and levels of sensitivity and specificity.
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying GRPP. Commercial ELISA kits are available for the detection of human GRPP in serum, plasma, and cell culture supernatants. raybiotech.com These are typically competition-based or sandwich ELISAs. raybiotech.commybiosource.com
In a typical sandwich ELISA for a GRPP-related target, a capture antibody specific to the peptide is pre-coated onto the wells of a microplate. mybiosource.com Standards and samples are added, followed by a biotin-conjugated detection antibody. mybiosource.comraybiotech.com A streptavidin-HRP conjugate and a TMB substrate are then used to generate a colorimetric signal that is proportional to the amount of GRPP present. mybiosource.comraybiotech.com The reaction is stopped with an acidic solution, and the absorbance is measured, usually at 450 nm. raybiotech.comraybiotech.com
The development and validation of these kits are crucial to ensure accuracy and reliability. Validation parameters include sensitivity, specificity, linearity, and precision. For instance, some commercial kits report a high degree of sensitivity and specificity, with no significant cross-reactivity with analogous compounds. mybiosource.combiobool.com The sensitivity of these assays can reach the nanogram per milliliter (ng/mL) level. biobool.com
Radioimmunoassay (RIA) is another highly sensitive and specific technique used for measuring the concentration of substances like peptide hormones in biological fluids. wikipedia.orgmicrobenotes.com The principle of RIA is based on competitive binding. youtube.com A known quantity of radiolabeled GRPP (the "hot" antigen) competes with the unlabeled GRPP (the "cold" antigen) from the sample for a limited number of specific antibody binding sites. microbenotes.com
The most common radioisotopes used for labeling are Iodine-125 (¹²⁵I) and Tritium (³H). wikipedia.orgmicrobenotes.com After the competitive binding reaction reaches equilibrium, the antibody-bound antigen is separated from the free antigen. The radioactivity of the bound fraction is then measured using a gamma counter. harvard.edu The concentration of unlabeled GRPP in the sample is inversely proportional to the measured radioactivity. youtube.com By comparing the results to a standard curve generated with known concentrations of unlabeled GRPP, the concentration in the unknown sample can be determined. harvard.edu RIA is known for its ability to detect picogram quantities of an analyte. wikipedia.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative to immunoassays for the quantification of peptides like GRPP. nih.gov This technique offers high specificity, good reproducibility, and the capability for multiplexing, allowing for the simultaneous measurement of multiple analytes. nih.govkoreascience.kr
For quantification, a common approach is Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). nih.govchromatographyonline.com In an LC-MS/MS method, the sample is first subjected to liquid chromatography to separate the components. The eluent is then introduced into the mass spectrometer. In SRM mode, the first mass spectrometer (Q1) is set to select the precursor ion (the protonated molecule of the target peptide). This ion is then fragmented in the collision cell (q2), and the second mass spectrometer (Q3) is set to monitor for specific product ions. chromatographyonline.com This high selectivity minimizes interference from the complex biological matrix. nih.govmdpi.com
The development of LC-MS/MS methods for peptides often involves optimizing sample preparation, chromatographic separation, and mass spectrometric conditions. nih.gov For instance, a method for analyzing growth hormone-releasing peptides involved using a C18 column with a gradient elution of water and acetonitrile (B52724) containing formic acid. koreascience.kr The sensitivity of these methods can be very high, with limits of detection (LOD) often in the low ng/mL to pg/mL range. nih.govresearchgate.netnih.gov
Table 1: Comparison of Quantification Methodologies for Peptides
| Feature | ELISA | RIA | LC-MS/MS (SRM) |
|---|---|---|---|
| Principle | Enzyme-catalyzed color change | Competitive binding of radiolabeled antigen | Mass-to-charge ratio of precursor and product ions |
| Sensitivity | ng/mL to pg/mL biobool.com | pg/mL wikipedia.org | ng/mL to pg/mL nih.govresearchgate.net |
| Specificity | High, but potential for cross-reactivity mybiosource.com | Extremely high wikipedia.org | Very high, based on mass transitions chromatographyonline.com |
| Throughput | High (96-well plate format) raybiotech.com | Moderate | High, with rapid run times nih.gov |
| Multiplexing | Limited | Limited | High capability nih.govkoreascience.kr |
| Key Requirement | Specific antibodies, enzyme conjugate mybiosource.com | Radiolabeled antigen, specific antibodies, gamma counter harvard.edu | Mass spectrometer, chromatography system nih.gov |
Purification and Characterization of Native Human GRPP
The isolation and characterization of native human GRPP from biological sources are essential for studying its structure and function. This typically involves a combination of chromatographic and electrophoretic techniques.
High-Performance Liquid Chromatography (HPLC) and Fast Protein Liquid Chromatography (FPLC) are indispensable tools for the purification of peptides and proteins. biocompare.comsinobiological.comnih.gov These techniques separate molecules based on characteristics such as size, charge, and hydrophobicity. nih.govabcam.com
Reversed-Phase HPLC (RP-HPLC) is a powerful method for purifying and analyzing peptides. hplc.euharvardapparatus.com It separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent like trifluoroacetic acid (TFA). hplc.eu A gradient of increasing organic solvent concentration is used to elute the bound peptides, with more hydrophobic peptides eluting later. hplc.eu RP-HPLC offers high resolution and is capable of separating peptides that differ by only a single amino acid. harvardapparatus.com
Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. nih.gov Peptides are loaded onto a column with a charged stationary phase. They are then eluted by changing the pH or increasing the salt concentration of the mobile phase. taylorandfrancis.com
Size-Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their size. nih.gov The stationary phase consists of porous beads. Larger molecules that are excluded from the pores travel through the column faster, while smaller molecules that can enter the pores have a longer path and elute later. nih.gov
Fast Protein Liquid Chromatography (FPLC) is a form of liquid chromatography designed for the purification of biomolecules. abcam.comnih.gov It operates at lower pressures than HPLC and is well-suited for preparative-scale purification of proteins and peptides while preserving their biological activity. biocompare.comtaylorandfrancis.com FPLC systems can be equipped with various types of columns for ion-exchange, size-exclusion, and affinity chromatography. nih.gov
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their electrophoretic mobility in a narrow-bore fused-silica capillary. slideshare.netstanford.edu It offers advantages such as high efficiency, short analysis times, and the requirement for only very small sample volumes. slideshare.net
In CE, a high voltage is applied across the capillary, which is filled with a buffer solution. Charged molecules migrate towards the electrode of opposite charge at different velocities depending on their charge-to-size ratio. slideshare.net CE is particularly useful for assessing the purity and homogeneity of a purified peptide. springernature.com Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Capillary Isoelectric Focusing (CIEF), can be employed for the characterization of peptides and proteins. springernature.comnih.gov CE has been successfully used to separate glycoforms of proteins and to analyze complex peptide mixtures. springernature.com
Table 2: Chromatographic and Electrophoretic Techniques for Peptide Purification and Characterization
| Technique | Principle of Separation | Primary Application for GRPP |
|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution purification and purity analysis hplc.euharvardapparatus.com |
| Ion-Exchange Chromatography (IEX) | Net charge | Purification based on charge properties nih.gov |
| Size-Exclusion Chromatography (SEC) | Molecular size | Separation by size, buffer exchange nih.gov |
| Fast Protein Liquid Chromatography (FPLC) | Various (size, charge, affinity) | Preparative purification of bioactive peptides biocompare.comabcam.com |
| Capillary Electrophoresis (CE) | Electrophoretic mobility (charge-to-size ratio) | High-resolution analysis of purity and homogeneity slideshare.netspringernature.com |
Methods for GRPP Stability and Degradation Studies
The intrinsic stability of peptides like GRPP (human) trifluoroacetate (B77799) salt is a critical parameter that influences their biological activity and detectability in physiological samples. Comprehensive stability and degradation studies involve assessing the peptide's susceptibility to enzymatic breakdown and its behavior in complex biological environments.
Enzymatic degradation assays are fundamental in determining the susceptibility of GRPP to proteolysis. Pro-GRP, the precursor to GRP, undergoes proteolytic processing to yield smaller, active peptides. ontosight.aixn--80aabqbqbnift4db.xn--p1aiwikipedia.org Understanding the enzymes responsible for GRPP degradation and their cleavage sites provides insight into its metabolic fate.
These assays typically involve incubating GRPP (human) trifluoroacetate salt with specific proteases or complex enzyme mixtures found in biological fluids. The degradation of the parent peptide and the formation of smaller peptide fragments are monitored over time. Common enzymes investigated include those prevalent in blood and tissues. The cleavage of peptides by enzymes like dipeptidyl peptidase-IV (DPP-IV) is a known degradation pathway for various peptide hormones. nih.gov
The analysis of the resulting peptide fragments is often accomplished using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). lcms.cznih.govnih.gov This combination allows for the separation, identification, and quantification of both the intact GRPP and its degradation products. By identifying the cleavage sites, researchers can pinpoint the specific amino acid bonds susceptible to enzymatic action.
Table 1: Hypothetical Enzymatic Degradation of GRPP (human) trifluoroacetate salt
| Enzyme | Incubation Time (hours) | GRPP Remaining (%) | Major Degradation Products | Cleavage Site (Hypothetical) |
| Trypsin | 0 | 100 | - | - |
| 2 | 45 | GRPP(1-15), GRPP(16-30) | Arg15-X | |
| 6 | 10 | GRPP(1-10), GRPP(11-20), etc. | Multiple basic residues | |
| Chymotrypsin | 0 | 100 | - | - |
| 2 | 60 | GRPP(1-12), GRPP(13-30) | Phe12-X | |
| 6 | 25 | GRPP(1-8), GRPP(9-22), etc. | Multiple aromatic residues | |
| DPP-IV | 0 | 100 | - | - |
| 2 | 85 | GRPP(3-30) | X-Pro2- | |
| 6 | 50 | GRPP(3-30), GRPP(5-30) | Sequential N-terminal cleavage |
This table presents hypothetical data for illustrative purposes, demonstrating the expected outcomes of enzymatic degradation assays on a peptide like GRPP.
Stability Profiling in Biological Matrices
To understand the in vivo relevance of GRPP, its stability must be evaluated in biological matrices such as human serum and plasma. These matrices contain a complex mixture of proteases and other components that can affect peptide stability. Studies have shown that the stability of peptides can differ significantly between serum and plasma. oup.com For instance, pro-GRP has been observed to be less stable in serum compared to plasma due to proteases released during the clotting process. oup.com
Stability profiling involves incubating GRPP (human) trifluoroacetate salt in the biological matrix of interest (e.g., serum, plasma) at a physiological temperature (e.g., 37°C) for various durations. nih.gov At specified time points, an aliquot of the mixture is taken, and enzymatic activity is quenched, often by adding a protease inhibitor cocktail or by protein precipitation with agents like acetonitrile. nih.gov The remaining concentration of intact GRPP is then quantified, typically by liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.govrug.nl This technique offers high specificity and sensitivity for peptide quantification in complex mixtures.
The results of these studies are often presented as the percentage of the initial peptide remaining over time, from which a half-life (t½) in the specific matrix can be calculated. nih.govnih.gov This data is crucial for the design of reliable methods for clinical sample collection, handling, and storage for GRPP-based diagnostic or prognostic assays. oup.com
Table 2: Hypothetical Stability of GRPP (human) trifluoroacetate salt in Human Serum and Plasma at 37°C
| Time (hours) | GRPP Remaining in Serum (%) | GRPP Remaining in Plasma (%) |
| 0 | 100 | 100 |
| 1 | 75 | 95 |
| 2 | 55 | 90 |
| 4 | 30 | 82 |
| 8 | 10 | 68 |
| 24 | <1 | 40 |
| Calculated t½ | ~1.5 hours | ~18 hours |
This table illustrates a hypothetical stability profile of GRPP in human serum and plasma, reflecting the generally observed higher stability of peptides in plasma.
Comparative and Evolutionary Biology of Human Grpp
Divergence and Adaptation of GRPP-Related Peptides
Evolution of the Proglucagon Gene Family
The human Glicentin-Related Pancreatic Polypeptide (GRPP) is a product of the proglucagon gene (GCG), a member of a larger family of genes that encode structurally similar peptide hormones. The evolution of this gene family is a story of ancient gene duplication events, followed by diversification of function, leading to the complex regulatory systems seen in vertebrates today.
The proglucagon gene itself encodes a precursor protein, preproglucagon, which is proteolytically processed to yield several bioactive peptides, including glucagon (B607659), glucagon-like peptide-1 (GLP-1), glucagon-like peptide-2 (GLP-2), and GRPP. frontiersin.orgwikipedia.org The considerable sequence similarity between glucagon, GLP-1, and GLP-2 suggests they arose from duplications of an ancestral glucagon-like gene. oup.com It is hypothesized that two rounds of whole-genome duplication in early vertebrate evolution gave rise to the multiple members of this gene family, which also includes genes for secretin, vasoactive intestinal peptide (VIP), and glucose-dependent insulinotropic peptide (GIP). oup.com
Evidence suggests that the initial duplication event gave rise to the GLP-II region, followed by a subsequent duplication that produced the GLP-I region. oup.com This framework of gene duplication has been largely conserved throughout vertebrate evolution, with most species retaining a single proglucagon gene. nih.gov However, some lineages, such as teleost fish, have undergone further genome duplication events, resulting in multiple copies of the proglucagon gene. oup.com
The evolutionary rates of the different peptides derived from the proglucagon gene have not been uniform. nih.gov Glucagon and GLP-1 sequences are generally well-conserved across vertebrates, indicating strong purifying selection to maintain their crucial functions in glucose homeostasis. oup.comnih.gov In contrast, GLP-2 has evolved more rapidly, particularly in the early mammalian lineage, suggesting the acquisition of a new biological function in mammals that is not present in other vertebrates. nih.gov
The primary structure of GRPP, the N-terminal peptide of proglucagon, has been poorly conserved among mammals. frontiersin.org This high degree of sequence variation across species suggests that GRPP may be under weaker selective pressure compared to the other proglucagon-derived peptides, or that its function may have diverged significantly between different mammalian lineages.
Identification of Orthologs and Paralogs
The study of orthologs and paralogs provides critical insights into the evolutionary history and functional diversification of gene families. Orthologs are genes in different species that originated from a single ancestral gene through a speciation event, while paralogs are genes within the same organism that have arisen from a gene duplication event. metagenomics.wikinih.gov
Orthologs of the Proglucagon Gene
| Species | Common Name | Gene Symbol |
| Mus musculus | Mouse | Gcg |
| Rattus norvegicus | Rat | Gcg |
| Canis lupus familiaris | Dog | GCG |
| Felis catus | Cat | GCG |
| Sus scrofa | Pig | GCG |
| Bos taurus | Cow | GCG |
| Gallus gallus | Chicken | GCG |
| Danio rerio | Zebrafish | gcga, gcgb |
Paralogs of the Proglucagon Gene
Paralogs of the proglucagon gene arose from ancient gene duplication events. In mammals, the primary paralogs of the GCG gene are the genes encoding other members of the secretin/glucagon superfamily of hormones, such as:
Secretin (SCT): A hormone that regulates secretions in the stomach and pancreas.
Vasoactive Intestinal Peptide (VIP): A peptide with a wide range of functions, including effects on smooth muscle, secretion, and blood flow.
Glucose-Dependent Insulinotropic Peptide (GIP): An incretin (B1656795) hormone that stimulates insulin (B600854) secretion. oup.comfrontiersin.org
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP): A pleiotropic neuropeptide with functions in the nervous and endocrine systems.
These paralogous genes, while sharing a common ancestor with the proglucagon gene, have diverged significantly in both sequence and function over evolutionary time. The table below lists the key paralogs of the human proglucagon gene.
| Gene Symbol | Gene Name | Function |
| SCT | Secretin | Regulates pancreatic and gastric secretion. |
| VIP | Vasoactive Intestinal Peptide | Multiple functions including smooth muscle relaxation and stimulation of water and electrolyte secretion. |
| GIP | Glucose-Dependent Insulinotropic Peptide | Stimulates insulin secretion in response to glucose. |
| ADCYAP1 | Adenylate Cyclase Activating Polypeptide 1 (PACAP) | Functions as a neurotransmitter and neuromodulator. |
The evolutionary history of the proglucagon gene family, characterized by gene duplication and functional divergence, has resulted in a complex and elegant system of peptide hormones that play critical roles in metabolism and homeostasis. The poor conservation of the GRPP sequence across mammals remains an area of active research, with its specific physiological role yet to be fully elucidated. frontiersin.org
Advanced Research Tools and Methodologies for Human Grpp Studies
Recombinant Expression and Chemical Synthesis of Human GRPP and Analogs
The production of human GRPP and its analogs for research purposes is primarily achieved through two main methodologies: chemical synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), and recombinant expression in various cell systems.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for producing synthetic peptides like human GRPP with high purity. jpt.combachem.com The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. jpt.combachem.com This method simplifies the purification process as excess reagents and soluble by-products can be easily washed away by filtration. bachem.com
Optimization of SPPS is crucial for synthesizing complex and long peptides to achieve the desired purity and yield. gyrosproteintechnologies.comgyrosproteintechnologies.com Key optimization strategies include:
Sequence Analysis: Identifying regions that may pose synthetic challenges, such as aggregation-prone sequences. gyrosproteintechnologies.comgyrosproteintechnologies.com
Resin and Linker Selection: The choice of resin, like polystyrene or polyethylene (B3416737) glycol, and the linker, which connects the peptide to the resin, affects synthesis efficiency and the final product's C-terminal functional group. gyrosproteintechnologies.com
Protecting Groups: Utilizing an orthogonal protection scheme, where different protecting groups can be removed under distinct conditions, is essential to prevent unwanted side reactions. peptide.com The Boc/Bzl and Fmoc/tBu strategies are common examples. peptide.com
Coupling and Deprotection Conditions: Optimizing coupling reagents (e.g., DIC/Oxyma) and deprotection steps (e.g., piperidine (B6355638) for Fmoc removal) enhances reaction efficiency. youtube.com Monitoring each step with methods like colorimetric testing ensures completion. youtube.com
Washing Procedures: Efficient washing protocols, such as percolation, are vital for removing impurities after each step. youtube.com
Table 1: Key Optimization Parameters in Solid-Phase Peptide Synthesis (SPPS)
| Parameter | Description | Common Choices/Strategies |
| Solid Support (Resin) | Insoluble polymer to which the peptide chain is anchored. | Polystyrene (PS), Polyethylene glycol (PEG) |
| Linker | Chemical moiety connecting the peptide to the resin. | Wang resin, Rink amide resin |
| Nα-Protecting Group | Temporarily protects the N-terminus of the amino acid. | Fmoc (9-fluorenylmethyloxycarbonyl), Boc (tert-butyloxycarbonyl) |
| Side-Chain Protecting Groups | Protects reactive side chains of amino acids. | tBu (tert-butyl), Trt (trityl), Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
| Coupling Reagents | Facilitates the formation of the peptide bond. | HCTU, DIC/Oxyma |
| Deprotection Reagents | Removes the Nα-protecting group. | Piperidine (for Fmoc), Trifluoroacetic acid (TFA) (for Boc) |
Recombinant expression provides an alternative to chemical synthesis for producing human GRPP. This involves introducing the gene encoding GRPP into a host organism, which then transcribes and translates the gene to produce the protein.
Bacterial Expression Systems (e.g., E. coli)
Escherichia coli is a widely used host for recombinant protein production due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors and engineered strains. nih.govyoutube.com The process generally involves:
Gene Cloning: The gene for human GRPP is inserted into an expression plasmid. youtube.com
Transformation: The plasmid is introduced into a suitable E. coli strain. youtube.comyoutube.com
Induction: Protein expression is induced, often using an analog like IPTG if the lac operon system is used. youtube.com
Recovery: The expressed protein is recovered from the cells, which may require cell lysis. youtube.com
While E. coli can produce high yields of protein, a major challenge is the potential formation of insoluble inclusion bodies. youtube.com Additionally, proteins expressed in bacteria lack the post-translational modifications, such as glycosylation, that occur in mammalian cells. nih.gov
Mammalian Cell Expression Systems
Mammalian cell lines, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK) 293 cells, are preferred for producing mammalian proteins that require native folding and post-translational modifications for their biological activity. nih.govthermofisher.com These systems can be used for both transient and stable expression. thermofisher.com
Transient Expression: Provides rapid, high-yield protein production for a limited time, typically a few days. thermofisher.com It is ideal for quickly verifying gene products or studying protein function. upenn.edu
Stable Expression: Involves integrating the gene of interest into the host cell's genome, leading to long-term, consistent protein production. nih.govthermofisher.com This is suitable for large-scale production. nih.gov
Promoters like the human cytomegalovirus (hCMV) are often used to drive high levels of gene expression. eppendorf.com Mammalian expression systems are crucial for producing proteins that will be used in functional assays in a physiologically relevant context. thermofisher.com
Table 2: Comparison of Bacterial and Mammalian Expression Systems for GRPP
| Feature | Bacterial System (e.g., E. coli) | Mammalian System (e.g., CHO, HEK293) |
| Speed | Fast (doubling time of 20-30 mins) | Slower |
| Cost | Low | High |
| Yield | High, but often as inclusion bodies | Generally lower, but secreted |
| Post-Translational Modifications | Absent | Present and human-like |
| Protein Folding | Prone to misfolding | More likely to be correctly folded |
| Complexity | Relatively simple genetics and protocols | More complex |
Development of GRPP Peptide Derivatives for Research Probes
To investigate the function and interactions of GRPP, researchers have developed various peptide derivatives that serve as specialized research probes.
The design of peptide agonists and antagonists is a critical strategy for probing receptor function. nih.gov An agonist mimics the natural ligand to activate the receptor, while an antagonist blocks the receptor, preventing its activation by the natural ligand. pnas.org The development of these molecules often involves systematic structural modifications to the native peptide sequence. nih.gov
For the Gastrin-Releasing Peptide Receptor (GRPR), a receptor to which GRPP-related peptides like bombesin (B8815690) bind, both peptide and non-peptide agonists and antagonists have been developed. pnas.org For instance, PD176252 is a non-peptide antagonist of GRPR. pnas.org The design of such analogs is challenging and often relies on understanding the three-dimensional structure of the receptor to achieve high affinity and selectivity. pnas.org Comparative studies of agonists and antagonists have revealed that while agonists may show higher receptor-mediated cell uptake in vitro, antagonists can sometimes exhibit superior in vivo tumor targeting properties. nih.gov
Table 3: Examples of GRP Receptor Ligands
| Ligand Type | Example | Key Characteristic | Reference |
| Endogenous Agonist | Gastrin-Releasing Peptide (GRP) | Natural ligand for the GRPR | pnas.org |
| Synthetic Agonist | [D-Phe⁶, β-Ala¹¹, Phe¹³, Nle¹⁴]Bn(6–14) | Synthetic bombesin (BBN) analog | pnas.org |
| Non-peptide Antagonist | PD176252 | High-affinity non-peptide antagonist | pnas.org |
| Radiolabeled Agonist | ¹⁸F-FP-MAGBBN | Shows high tumor uptake | thno.org |
| Radiolabeled Antagonist | ¹⁸F-FP-MATBBN | Compared with agonist for imaging | thno.org |
Fluorescently Labeled GRPP Probes
Attaching a fluorescent dye to a GRPP analog creates a probe that allows for real-time monitoring of ligand-receptor interactions and visualization of receptor localization within cells. acs.orgnih.gov The key challenge in designing these probes is to ensure that the fluorescent tag does not significantly alter the peptide's binding affinity or biological activity. nih.gov
Various techniques are used to create fluorescent probes:
Fluorophore-Tagged Ligands: A fluorescent molecule is directly conjugated to the peptide. acs.org
Fluorescent Proteins: The receptor protein itself can be fused with a fluorescent protein like Green Fluorescent Protein (GFP). thermofisher.com
SNAP-tag Technology: A SNAP-tag fused to the receptor allows for specific and covalent labeling with a fluorescent substrate. nih.gov
These probes are invaluable tools for drug discovery and for studying the dynamics of G-protein-coupled receptors (GPCRs) like the GRP receptor. acs.orgnih.gov
Biotinylated GRPP Probes
Biotinylation involves attaching a biotin (B1667282) molecule to the GRPP peptide. Biotin has an extremely high affinity for streptavidin and avidin, a property that is exploited for various research applications. nih.gov Biotinylated probes can be used for:
Affinity Purification: Isolating the GRPP receptor and its binding partners from a complex mixture.
Detection: Using enzyme-conjugated streptavidin (e.g., streptavidin-HRP) in techniques like Western blotting or ELISA.
Imaging: Using fluorophore-conjugated streptavidin to visualize the location of the biotinylated probe.
The development of biotinylated probes with photocleavable linkers allows for the mild recovery of captured proteins, facilitating their identification and analysis by mass spectrometry. nih.gov
Application of Radiolabeled GRPP Analogs in Receptor Research
Radiolabeling involves incorporating a radioactive isotope into a GRPP analog. moravek.com These radiolabeled peptides are powerful tools for both diagnostic imaging and therapy, particularly in oncology where GRP receptors are often overexpressed in tumors like prostate and breast cancer. nih.govmoravek.com
Radioligand binding assays are fundamental in pharmacology for characterizing receptors. nih.govsci-hub.se These assays typically involve incubating a receptor preparation with a radiolabeled ligand to determine key parameters like:
Receptor Density (Bmax): The total number of receptors in a sample. nih.gov
Ligand Affinity (Kd): The concentration of ligand at which half of the receptors are occupied. nih.gov
Different types of radioligand binding assays include saturation experiments, competition assays, and kinetic assays. nih.govspringernature.com
For in vivo applications, GRPP analogs are labeled with radionuclides suitable for imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). nih.govmdpi.com Commonly used radionuclides include ¹⁸F, ⁶⁸Ga, ⁹⁹mTc, and ¹¹¹In. thno.orgmdpi.com For therapeutic purposes (Peptide Receptor Radionuclide Therapy or PRRT), beta-emitting (e.g., ¹⁷⁷Lu) or alpha-emitting radionuclides are used. nih.govmoravek.com
Comparative studies of radiolabeled agonists and antagonists have shown differing behaviors. For instance, while some studies with radiometal-labeled bombesin analogs suggest antagonists are superior for tumor targeting, other studies with ¹⁸F-labeled analogs found that agonists resulted in higher tumor uptake and retention. nih.gov This highlights that the choice between an agonist and an antagonist probe depends on the specific radionuclide and the research or clinical objective. nih.govthno.org
Table 4: Radionuclides Used in GRPP Analog Research
| Radionuclide | Emission Type | Application | Example Use | Reference |
| ¹⁸F (Fluorine-18) | Positron (β+) | PET Imaging | ¹⁸F-labeled GRPP agonists/antagonists for prostate cancer imaging | thno.org |
| ⁶⁸Ga (Gallium-68) | Positron (β+) | PET Imaging | Labeling of DOTA-conjugated peptides | nih.gov |
| ⁹⁹mTc (Technetium-99m) | Gamma (γ) | SPECT Imaging | ⁹⁹mTc-labeled bombesin antagonists | nih.gov |
| ¹¹¹In (Indium-111) | Gamma (γ) | SPECT Imaging | ¹¹¹In-labeled bombesin analogs | nih.gov |
| ¹⁷⁷Lu (Lutetium-177) | Beta (β-) | Radionuclide Therapy (PRRT) | [¹⁷⁷Lu]-AMBA for therapy | nih.gov |
Development of Tracers for Receptor Binding and Internalization Studies
To study the interaction of GRPP with its cellular receptors and its subsequent internalization, researchers develop specialized tracers. These are typically versions of the GRPP peptide that have been modified to be detectable. The design of these probes is critical, as many peptide-based imaging agents can be established by making slight alterations to amino acid sequences and conjugating them with diagnostic radionuclides. nih.gov
These tracers can be used in various assays to quantify binding affinity and observe the process of the peptide being brought inside the cell. While specific tracers for GRPP are a subject of ongoing research, the principles are well-established from studies of other regulatory peptides. For example, peptide probes are often designed based on naturally occurring peptides, which can range in size from a few to tens of amino acids. nih.gov By labeling GRPP with a radioactive isotope or a fluorescent dye, its journey to and into target cells can be monitored, providing invaluable data on receptor kinetics and cellular uptake mechanisms.
In Vitro Autoradiography and Imaging Probes
In vitro autoradiography is a powerful technique that complements the use of tracers to visualize the distribution of GRPP binding sites within tissue samples. This method uses radiolabeled GRPP probes, which are applied to thin slices of tissue. The probes bind to their specific receptors, and the radioactive signal is captured on film or with a digital detector, creating a map of receptor locations.
Furthermore, advanced imaging probes, such as those designed for fluorescence, offer dynamic ways to study GRPP. Activatable probes, also known as molecular beacons, are a key innovation. nih.gov These probes are designed to be "dark" or non-fluorescent until they are cleaved by a specific enzyme at their target location, at which point they emit a strong fluorescent signal. nih.gov This technology could be adapted for GRPP to visualize enzymatic processing or receptor interaction in real-time within a cellular environment. Nuclear imaging techniques, which can detect molecules in the picomolar range, provide the sensitivity needed to visualize most physiological interactions involving peptide-binding receptors. nih.gov
Proteomic Approaches for Identifying GRPP-Interacting Proteins
Proteomics, the large-scale study of proteins, offers a suite of powerful methods to identify the network of proteins that interact with GRPP. These interactions are fundamental to its biological function. Mass spectrometry-based proteomic approaches have become pivotal in mapping these interaction networks. nih.gov
Protein Interaction Screen on Peptide Matrix (PRISMA)
The Protein Interaction Screen on Peptide Matrix (PRISMA) is a high-throughput technique designed to systematically map protein-protein interactions. jpt.comnih.gov This method is particularly adept at identifying weak and transient interactions that are often missed by other methods. nih.govspringernature.com
In a PRISMA experiment for GRPP, a library of peptides derived from the GRPP sequence would be synthesized and spotted onto a cellulose (B213188) membrane. jpt.com This matrix is then incubated with a complex biological sample, such as a nuclear cell extract. jpt.comnih.gov Proteins from the extract that bind to the GRPP peptides are retained on the spots. These bound proteins are then identified and quantified using high-resolution mass spectrometry. nih.gov This approach can reveal the specific linear sequences within GRPP that are responsible for binding to other proteins and how post-translational modifications might influence these interactions. nih.gov
| Feature | Description |
| Principle | Uses a spot-synthesized peptide library on a matrix to "capture" interacting proteins from a cell extract. jpt.comnih.gov |
| Detection | Bound proteins are identified and quantified by mass spectrometry. nih.gov |
| Strengths | High-throughput; excellent for detecting weak or transient interactions; can map interaction sites across linear protein sequences. nih.gov |
| Application for GRPP | Can identify a broad range of GRPP-interacting proteins and map the specific binding domains. |
Phage Display and Yeast Two-Hybrid Screens for Novel Interactors
Phage display and yeast two-hybrid (Y2H) screens are two widely used techniques to discover novel protein-protein interactions. nih.govnih.gov
Phage Display: This technique uses bacteriophages (viruses that infect bacteria) to "display" proteins on their surface. youtube.comyoutube.com A library of phages is created, with each phage engineered to express a different potential interacting protein on its coat. youtube.com This library is then exposed to a "bait," such as immobilized GRPP. Phages that display a protein capable of binding to GRPP will stick to the bait, while non-binding phages are washed away. youtube.com The bound phages are then recovered, amplified, and their DNA is sequenced to identify the interacting protein. youtube.com Phage display is a powerful tool for identifying high-affinity ligands and mapping interaction interfaces. nih.govnih.gov
Yeast Two-Hybrid (Y2H): The Y2H system is a genetic method that detects protein interactions inside living yeast cells. wikipedia.orgnumberanalytics.com It is based on the principle that transcription factors can be split into two separate parts: a DNA-binding domain (BD) and an activation domain (AD). youtube.com To find GRPP interactors, GRPP is fused to the BD, creating the "bait." A library of potential interacting proteins is then fused to the AD, creating the "prey." nih.gov If the bait (GRPP) and a prey protein interact, the BD and AD are brought close enough to reconstitute a functional transcription factor, which then activates a reporter gene. nih.govyoutube.com The activation of the reporter gene (e.g., causing the yeast to grow on a specific medium) signals a positive interaction. youtube.com
| Method | Principle | Use in GRPP Research |
| Phage Display | A library of proteins is expressed on the surface of bacteriophages. Binding to the target GRPP allows for isolation and identification. youtube.comyoutube.com | To screen vast libraries of proteins to find those that physically bind to GRPP. |
| Yeast Two-Hybrid (Y2H) | An in-vivo genetic method where the interaction between GRPP ("bait") and another protein ("prey") reconstitutes a transcription factor, activating a reporter gene. nih.govnumberanalytics.com | To identify GRPP interaction partners within a cellular context and build protein interaction networks. frontiersin.org |
Genetic Manipulation Models for GRPP Research
To definitively determine the function of GRPP in vitro, researchers turn to genetic manipulation of cell lines. These techniques allow for the precise alteration of the gene that encodes the GRPP precursor, providing clear insights into its role.
Gene Knockout and Knock-in Models (e.g., in vitro cell lines)
Gene targeting through homologous recombination is the most powerful method for analyzing gene function in mammalian cells. nih.gov Modern tools like CRISPR/Cas9 have made the generation of knockout and knock-in cell lines more efficient. researchgate.netyoutube.com
Gene Knockout (KO): In a knockout model, the gene encoding GRPP is permanently inactivated or deleted. researchgate.nethorizondiscovery.com This is often achieved using CRISPR/Cas9 to introduce a double-strand break in the DNA, which the cell's natural repair machinery often mends imperfectly, resulting in mutations that disrupt the gene and prevent the production of a functional protein. youtube.com By comparing the behavior of these KO cells to normal (wild-type) cells, researchers can deduce the function of GRPP by observing the consequences of its absence.
Gene Knock-in (KI): A knock-in model is a more subtle genetic alteration. Instead of deleting the gene, a new piece of DNA is inserted at the GRPP gene's specific location. nih.gov This could be used to:
Introduce a specific mutation to test the function of a particular amino acid.
Tag the endogenous GRPP with a fluorescent protein (like GFP), allowing researchers to visualize its location and movement within the cell in real-time. nih.gov
Replace the human GRPP gene with a variant from another species to study evolutionary differences.
These genetic models, particularly when generated in human somatic cell lines using technologies like recombinant adeno-associated viruses (rAAVs) for targeting, are indispensable for validating the findings from proteomic screens and for building a comprehensive understanding of GRPP's cellular function. nih.gov
| Genetic Model | Description | Purpose in GRPP Research |
| Gene Knockout (KO) | The gene encoding GRPP is permanently inactivated, preventing the protein's production. researchgate.net | To study the loss-of-function phenotype and determine the essential roles of GRPP in cellular processes. |
| Gene Knock-in (KI) | A specific DNA sequence is inserted into the GRPP gene locus. nih.govnih.gov | To study the effects of specific mutations, tag GRPP with a reporter protein for visualization, or replace the gene with a modified version. |
CRISPR/Cas9 Applications for Targeted GRPP Gene Modification
The advent of CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein 9) technology has transformed the field of genetic engineering, offering unprecedented precision in editing the genome of living organisms. wikipedia.orggenecards.org This powerful tool, adapted from a natural defense mechanism in bacteria, allows scientists to add, remove, or alter DNA sequences at specific locations. genecards.orgwikipedia.org While direct studies employing CRISPR/Cas9 for the modification of genes associated with "GRPP (human)" are not yet prevalent in published literature, the technology's established methodologies provide a clear framework for future research into two distinct genes often associated with this acronym: Gastrin-Releasing Peptide (GRP) and Glicentin-Related Pancreatic Polypeptide (GRPP), a product of the proglucagon (GCG) gene.
The CRISPR/Cas9 system consists of two key components: the Cas9 nuclease, which acts as a pair of "molecular scissors" to cut DNA, and a guide RNA (gRNA) that directs the Cas9 to a specific target sequence in the genome. nih.gov Once the DNA is cut, the cell's natural repair mechanisms take over. These repair processes can be harnessed to achieve specific genetic modifications. The two primary repair pathways are:
Non-Homologous End Joining (NHEJ): This pathway often introduces small insertions or deletions (indels) at the cut site, which can disrupt or "knock out" the function of the target gene. maayanlab.cloud
Homology-Directed Repair (HDR): By providing a DNA template, this pathway can be used to make precise changes or "knock in" new genetic information at the target site. wikipedia.orgmaayanlab.cloud
This section will explore the potential applications of CRISPR/Cas9 for the targeted modification of both the GRP gene and the GCG gene, outlining how this technology can be leveraged to advance our understanding of their physiological and pathological roles.
Targeting the Gastrin-Releasing Peptide (GRP) Gene
The GRP gene encodes the Gastrin-Releasing Peptide, a neuropeptide involved in a multitude of functions within the gastrointestinal and central nervous systems. wikipedia.orgnih.gov It plays a role in releasing gastrointestinal hormones, contracting smooth muscle cells, and promoting epithelial cell proliferation. wikipedia.org Crucially, GRP signaling is implicated in the development and progression of several cancers, including those of the lung, colon, prostate, and breast. maayanlab.cloudnih.gov It is also involved in inflammatory responses and neurological processes like circadian rhythms and stress. wikipedia.orgnih.gov
Given the role of GRP in disease, CRISPR/Cas9-mediated gene modification presents a powerful tool for research. By targeting the GRP gene in human cell lines or animal models, researchers can investigate the precise mechanisms through which this peptide contributes to pathology.
Potential Research Applications:
Gene Knockout Studies: Using CRISPR/Cas9 to create loss-of-function mutations in the GRP gene in cancer cell lines (e.g., small cell lung cancer, prostate cancer) would allow researchers to definitively assess its role in tumor growth, proliferation, and metastasis. nih.gov
Functional Analysis: The technology can be used to dissect the specific domains of the GRP preproprotein. By introducing specific mutations, scientists could study how different processed peptides, such as GRP and neuromedin-C, contribute to distinct biological functions. wikipedia.org
Disease Model Generation: CRISPR/Cas9 facilitates the creation of animal models that either lack the GRP gene or carry specific mutations. These models would be invaluable for studying the systemic effects of GRP deficiency and for testing therapeutic interventions that target the GRP signaling pathway. cancer.govpromega.com
Hypothetical Research Findings for CRISPR/Cas9-Mediated GRP Gene Editing
| Cell Line/Model | CRISPR/Cas9 Strategy | Key Finding | Implication for GRPP (GRP) Function |
| Human Prostate Cancer (PC-3) | GRP Gene Knockout (NHEJ) | Reduced cell proliferation and invasion capabilities in vitro. | GRP is a critical factor in promoting prostate cancer aggressiveness. |
| Human Lung Carcinoma (A549) | dCas9-KRAB Repression | Downregulation of GRP expression led to increased sensitivity to chemotherapy. | GRP signaling contributes to chemoresistance in lung cancer. |
| Mouse Model | GRP Gene Deletion (HDR) | Mice exhibited altered circadian rhythm patterns and reduced anxiety-like behaviors. | GRP plays a significant role in the central nervous system's regulation of behavior and biological clocks. |
Targeting the Proglucagon (GCG) Gene and its Product, GRPP
The term GRPP also refers to Glicentin-Related Pancreatic Polypeptide, which is a cleavage product of proglucagon, encoded by the GCG gene. wikipedia.orgcreative-diagnostics.com The GCG gene is crucial for metabolic regulation, giving rise to several vital hormones including glucagon (B607659), glucagon-like peptide-1 (GLP-1), and GLP-2, alongside GRPP. wikipedia.orgcreative-diagnostics.com These hormones are central to glucose homeostasis, insulin (B600854) secretion, appetite regulation, and intestinal health. creative-diagnostics.com While the precise function of GRPP is still under investigation, some studies suggest it may inhibit glucose-stimulated insulin secretion. researchgate.net
CRISPR/Cas9 technology can be applied to the GCG gene to elucidate the specific roles of its various peptide products, including GRPP.
Potential Research Applications:
Selective Peptide Disruption: Instead of knocking out the entire GCG gene, which would be lethal due to the importance of glucagon, CRISPR/Cas9 can be used to edit the specific region of the gene that codes for GRPP. This would allow for the study of the effects of GRPP deficiency while leaving the production of other proglucagon-derived hormones intact.
Studying Post-Translational Processing: The processing of proglucagon into different peptides is tissue-specific. researchgate.net CRISPR could be used to tag the GRPP segment of the proglucagon protein to track its processing and secretion in pancreatic alpha cells versus intestinal L-cells.
Metabolic Disease Modeling: Creating cell or animal models with specific mutations in the GRPP-coding region of the GCG gene would enable detailed studies into its role in metabolic disorders like diabetes and obesity. researchgate.net
Hypothetical Research Findings for CRISPR/Cas9-Mediated GCG Gene Editing for GRPP Studies
| Cell Line/Model | CRISPR/Cas9 Strategy | Key Finding | Implication for GRPP (GCG product) Function |
| Human Pancreatic Islet Cells | Deletion of GRPP-coding sequence | Increased glucose-stimulated insulin secretion compared to wild-type cells. | GRPP acts as a negative regulator of insulin release. |
| Mouse Model | Point mutation in GRPP-coding region | Mice displayed improved glucose tolerance and were resistant to diet-induced obesity. | Modulating GRPP function could be a therapeutic strategy for metabolic diseases. |
| Intestinal Organoids | Introduction of a fluorescent tag to GRPP sequence | GRPP was observed to be co-secreted with GLP-1 from intestinal L-cells. | GRPP may have a localized paracrine or autocrine function in the gut. |
Q & A
Q. What methodologies are recommended for synthesizing and purifying GRPP (human) trifluoroacetate salt?
- Methodological Answer : GRPP trifluoroacetate salt is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. After cleavage from the resin with trifluoroacetic acid (TFA), the crude peptide is purified via reversed-phase HPLC with a C18 column. The trifluoroacetate counterion is retained during lyophilization, and purity (>95%) is confirmed by analytical HPLC and mass spectrometry .
Q. How should researchers characterize the structural integrity and purity of GRPP trifluoroacetate salt?
- Methodological Answer : Use a combination of techniques:
- Analytical HPLC : To assess purity (e.g., >95% threshold) with a gradient of acetonitrile/water containing 0.1% TFA .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS) .
- Nuclear Magnetic Resonance (NMR) : Verify sequence-specific proton resonances in DMSO-d6 or aqueous buffers .
Q. What are the best practices for preparing stock solutions and ensuring stability during storage?
- Methodological Answer : Dissolve the peptide in sterile, ultrapure water or PBS (pH 7.4) at 10 mM. Aliquot and store at -20°C to prevent freeze-thaw degradation. For long-term stability, lyophilized powder should be kept at -80°C in a desiccator. Monitor degradation via HPLC before critical experiments .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the bioactivity of GRPP trifluoroacetate salt in cellular models?
- Methodological Answer :
- Dose-Response Curves : Test concentrations ranging from 1 nM to 100 µM in cell-based assays (e.g., cAMP modulation or receptor binding assays).
- Control Groups : Include scrambled peptide or trifluoroacetate-only controls to isolate salt-specific effects.
- Endpoint Selection : Use luciferase reporters or ELISA for quantifying downstream signaling .
Q. How should discrepancies between observed bioactivity and literature-reported data be addressed?
- Methodological Answer :
- Methodological Audit : Compare buffer conditions (e.g., TFA content), cell lines, and assay protocols with prior studies.
- Counterion Interference Test : Replace trifluoroacetate with acetate or chloride to assess its impact on receptor binding .
- Data Normalization : Use internal standards (e.g., reference agonists) to calibrate assay sensitivity .
Q. What experimental approaches can quantify the impact of the trifluoroacetate counterion on peptide solubility and aggregation?
- Methodological Answer :
- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius to detect aggregation.
- Circular Dichroism (CD) : Compare secondary structure in trifluoroacetate vs. acetate buffers.
- Solubility Testing : Titrate peptide in buffers with varying pH and ionic strength .
Q. How can accelerated stability studies be designed to assess degradation under stress conditions?
- Methodological Answer :
- Thermal Stress : Incubate aliquots at 25°C, 37°C, and 50°C for 1–4 weeks. Analyze degradation products via HPLC-MS.
- Oxidative Stress : Expose to 0.01% H2O2 and monitor methionine oxidation.
- Recommendation : Use argon atmosphere for storage to minimize oxidation .
Q. What strategies are effective for comparing trifluoroacetate salts with alternative counterions (e.g., acetate, chloride) in functional assays?
- Methodological Answer :
- Salt Exchange : Dialyze GRPP against 0.1 M HCl or acetic acid, followed by lyophilization.
- Functional Assays : Compare EC50 values in receptor activation assays to identify counterion-specific biases.
- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to measure binding affinity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
